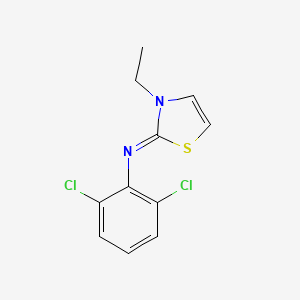
(2Z)-N-(2,6-Dichlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(2,6-Dichlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-imine is a synthetic organic compound characterized by the presence of a thiazole ring, a dichlorophenyl group, and an imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,6-Dichlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-imine typically involves the condensation of 2,6-dichloroaniline with an appropriate thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,6-Dichlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,6-Dichlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-imine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.
2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enal: Another compound with a dichlorophenyl group and different functional groups.
Uniqueness
(2Z)-N-(2,6-Dichlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-imine is unique due to its specific combination of a thiazole ring, dichlorophenyl group, and imine functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63823-96-1 |
|---|---|
Molecular Formula |
C11H10Cl2N2S |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-ethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C11H10Cl2N2S/c1-2-15-6-7-16-11(15)14-10-8(12)4-3-5-9(10)13/h3-7H,2H2,1H3 |
InChI Key |
BUFDBQAPNDXWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CSC1=NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















